molecular formula C11H10N2O B1198881 6-Amidino-2-naphthol CAS No. 58200-88-7

6-Amidino-2-naphthol

Cat. No. B1198881
CAS RN: 58200-88-7
M. Wt: 186.21 g/mol
InChI Key: ULKSSXOMKDEKPC-UHFFFAOYSA-N
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Description

6-Amidino-2-naphthol is a chemical compound with the molecular formula C11H10N2O . It is also known as 6-Hydroxynaphthalene-2-carboximidamide . It is a major metabolite of the serine-protease inhibitor Nafamostat mesylate .


Synthesis Analysis

A new synthesis method for 6-Amidino-2-naphthol methanesulfonate, an intermediate of Nafamostat mesylate, has been reported . The method involves using 6-hydroxy-2-naphthaldehyde as a raw material and dimethyl sulfoxide as a reaction solvent. The process includes an addition elimination reaction to obtain 6-cyano-2-naphthol, a pinner reaction to obtain 6-hydroxy-2-naphthalene imino methyl ester hydrochloride, an aminolysis reaction to obtain 6-amidino-2-naphthol, and a reaction with sodium bicarbonate and methanesulfonic acid to convert into 6-amidino-2-naphthol methanesulfonate .


Molecular Structure Analysis

The molecular formula of 6-Amidino-2-naphthol is C11H10N2O . The molecular weight is 282.31 .


Chemical Reactions Analysis

The synthesis of 6-Amidino-2-naphthol methanesulfonate involves several chemical reactions, including an addition elimination reaction, a pinner reaction, and an aminolysis reaction .


Physical And Chemical Properties Analysis

6-Amidino-2-naphthol methanesulfonate appears as a white to yellow to orange powder or crystal . The melting point is between 230 - 233°C .

Scientific Research Applications

Biochemistry: Enzyme Inhibition

6-Amidino-2-naphthol is used as an inhibitor in biochemical research, particularly in the study of serine proteases. It has been shown to inhibit enzymes like matriptase and tryptase, which are involved in various physiological processes .

Pharmacology: Therapeutic Agent Development

In pharmacological research, 6-Amidino-2-naphthol serves as a key intermediate in the synthesis of nafamostat mesylate, a potent anticoagulant and protease inhibitor. This compound has therapeutic potential in treating conditions like pancreatitis and disseminated intravascular coagulation .

Chemical Synthesis: Intermediate Compound

This compound is utilized in chemical synthesis as an intermediate for producing various complex molecules. Its amidino group is particularly useful in the synthesis of pharmaceuticals and other biologically active compounds .

Analytical Chemistry: Fluorometric Estimation

6-Amidino-2-naphthol’s ability to release upon enzyme interaction makes it valuable in analytical chemistry for the fluorometric estimation of active-site concentrations in enzyme preparations, enhancing the understanding of enzyme kinetics .

Safety And Hazards

When handling 6-Amidino-2-naphthol methanesulfonate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for 6-Amidino-2-naphthol were not found in the search results, it is noted that it is a major metabolite of the serine-protease inhibitor Nafamostat mesylate , which is used in the treatment of acute pancreatitis . This suggests potential applications in medical and pharmaceutical research.

properties

IUPAC Name

6-hydroxynaphthalene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKSSXOMKDEKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973765
Record name 6-(Diaminomethylidene)naphthalen-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amidino-2-naphthol

CAS RN

58200-88-7
Record name 6-Amidino-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Diaminomethylidene)naphthalen-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-Amidino-2-naphthol exert its inhibitory effects, and what are the downstream consequences?

A1: 6-Amidino-2-naphthol acts as a leaving group in protease inhibitors like nafamostat mesilate (FUT-175). [, ] These inhibitors, often esters of 6-amidino-2-naphthol and another pharmacologically active molecule, are hydrolyzed by carboxyl-esterases in vivo. [] While the intact molecules exhibit strong inhibitory effects against various proteases, it's crucial to note that 6-amidino-2-naphthol itself displays significantly weaker inhibitory activity compared to the parent compound. [, ] This difference in potency suggests a mechanism where the intact molecule, rather than the liberated 6-amidino-2-naphthol, is primarily responsible for the observed protease inhibition.

Q2: Could you provide the molecular formula and weight of 6-Amidino-2-naphthol?

A2: The molecular formula of 6-Amidino-2-naphthol is C11H10N2O, and its molecular weight is 186.21 g/mol.

Q3: What can you tell us about the stability of 6-Amidino-2-naphthol in aqueous solutions?

A3: In aqueous solutions, 6-Amidino-2-naphthol, particularly as part of the compound FUT-187, undergoes hydrolysis to form 4-(4,5-dihydro-1H-imidazol-2-yl)amino]benzoic acid (IABA) and 6-Amidino-2-naphthol. [] This hydrolysis follows pseudo-first-order kinetics. Notably, acidic conditions between pH 2 and pH 3 enhance the stability of FUT-187, while exposure to xenon light leads to its decomposition, yielding IABA, 6-Amidino-2-naphthol, and a benzophenone derivative. []

Q4: What insights do we have into the pharmacokinetic properties of 6-Amidino-2-naphthol, particularly its absorption, distribution, metabolism, and excretion?

A4: Studies using radiolabeled 6-Amidino-2-naphthol, as part of FUT-187, have revealed crucial information about its pharmacokinetic profile. Following oral administration in rats, the compound exhibits higher blood levels of radioactivity compared to its counterpart IABA within FUT-187. [] This suggests that FUT-187 is readily hydrolyzed in vivo, and the 6-Amidino-2-naphthol moiety might be more readily absorbed. Distribution studies show a high affinity for tissues like the liver, kidney, lung, and pancreas, with concentrations significantly exceeding those observed in blood. [] The compound undergoes metabolism primarily through conjugation, with glucuronide metabolites identified in urine. [, ] Excretion occurs mainly through the fecal route, indicating significant biliary elimination. [, ] Importantly, no significant accumulation in tissues was observed, even after repeated dosing. []

Q5: Have there been any studies investigating the toxicological profile and safety aspects of 6-Amidino-2-naphthol?

A6: While detailed toxicological data specifically for 6-Amidino-2-naphthol might be limited, it's important to recognize that this compound is a metabolite of drugs like nafamostat mesilate, which has a known safety and tolerability profile. [] Investigating the potential toxicity of 6-Amidino-2-naphthol, particularly in comparison to its parent compounds, could offer valuable insights. This evaluation might involve assessing its effects on various organ systems and evaluating potential long-term consequences.

Q6: How is 6-Amidino-2-naphthol typically analyzed and quantified in various matrices?

A7: While specific analytical methods for 6-Amidino-2-naphthol are not extensively detailed in the provided research, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, are employed for its detection and quantification. These methods offer the sensitivity and selectivity needed to analyze 6-Amidino-2-naphthol in complex biological matrices. Validating these analytical methods to ensure accuracy, precision, and specificity is critical for reliable data interpretation. []

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